2,4,5-Trichlorobenzoic acid

Physicochemical Properties Isomer Differentiation Partitioning Behavior

Researchers requiring isomer-pure 2,4,5-TCBA for synthesis or metabolite quantification face supply inconsistency. This product resolves that: • Verified identity via distinct MP 159-166.5°C, differentiating from 2,3,6-TCBA (125-127°C). • Serves as key chlorothalonil soil metabolite standard (3-carbamyl derivative). • Suitable for photochemical and cross-coupling reactions. ≥95% purity, ambient shipping.

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 50-82-8
Cat. No. B1346907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorobenzoic acid
CAS50-82-8
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O
InChIInChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyPTFNNDHASFGWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorobenzoic Acid: Core Identity & Procurement


2,4,5-Trichlorobenzoic acid (2,4,5-TCBA; CAS 50-82-8) is a trisubstituted chlorobenzoic acid with the molecular formula C7H3Cl3O2 and a molecular weight of 225.46 g/mol [1]. It is one of six possible constitutional isomers of trichlorobenzoic acid [2]. The compound exists as a white to off-white crystalline solid at room temperature, with a melting point typically reported in the range of 159–166.5 °C and a boiling point of approximately 334.7 °C [1]. It exhibits low aqueous solubility but is soluble in organic solvents such as chloroform, DMSO, and methanol [1]. 2,4,5-TCBA serves primarily as a synthetic intermediate and reagent in organic chemistry and has historical applications in herbicide development .

Synthetic intermediate for agrochemical and organic synthesis workflows
Isomer-specific reactivity for structure-activity relationship studies
Photoreactive scaffold for light-mediated transformations and handling review

2,4,5-Trichlorobenzoic Acid: Isomer Non-Interchangeability


The position of chlorine substituents on the benzoic acid ring fundamentally dictates both chemical reactivity and biological activity. Among the six trichlorobenzoic acid isomers, the 2,4,5- pattern confers a distinct combination of physicochemical properties—including a predicted pKa of approximately 2.25–2.92 and a log P of approximately 3.44 [1]—that differs markedly from isomers such as 2,3,6-TCBA (CAS 50-31-7) or 2,4,6-TCBA (CAS 50-43-1). These differences translate into divergent solubility profiles, stability under light exposure, and biological behavior in both synthetic and environmental contexts . Consequently, substituting 2,4,5-TCBA with a different isomer or a structurally related chlorobenzoic acid without empirical validation risks altered reaction outcomes, inconsistent herbicidal efficacy, or unexpected environmental fate profiles.

Isomer Substitution with 2,3,6- or 2,4,6-TCBA may alter reactivity and biological response profiles.
Stability Photostability differences can shift environmental persistence and synthetic utility.
Phys-chem pKa and Log P deviations modify solubility, ionization, and partitioning behavior.

2,4,5-Trichlorobenzoic Acid: Quantitative Evidence vs. Analogs


pKa and Log P Isomer Differentiation

The predicted acid dissociation constant (pKa) for 2,4,5-Trichlorobenzoic acid is approximately 2.25 ± 0.25 , or 2.92 by computational estimation [1], and its calculated log P (octanol-water partition coefficient) is 3.44 [1]. These values place 2,4,5-TCBA as a relatively strong acid with moderate lipophilicity among chlorinated benzoic acids. For comparison, 2,3,6-Trichlorobenzoic acid (2,3,6-TCBA) is reported to have a pKa of 2.58 (predicted) and a log P of 3.29 [2], while 2,4-Dichlorobenzoic acid (2,4-DCBA) has a pKa of 2.64 (predicted) and a log P of 2.94 [2]. The lower pKa of 2,4,5-TCBA relative to 2,3,6-TCBA and 2,4-DCBA indicates greater ionization at physiological pH, which directly influences solubility, membrane permeability, and environmental mobility .

pKa & Log P isomer diff.
Class-level inference
2,4,5-TCBA: pKa ≈2.25–2.92, Log P ≈3.44
2,3,6-TCBA: pKa ≈2.58, Log P ≈3.29
2,4-DCBA: pKa ≈2.64, Log P ≈2.94
Supports isomer-specific partitioning and reactivity context.
Predicted values at 25°C; ionisation influences environmental mobility.
Physicochemical Properties Isomer Differentiation Partitioning Behavior

Amide Derivative Phytotoxicity Selectivity

In a direct comparative study, the N,N-di-s-butylamides of both 2,3,5-trichlorobenzoic acid and 2,4,5-trichlorobenzoic acid were evaluated for phytotoxic activity at application rates of up to 6 kg/ha under pre- and post-emergence conditions against seven representative weed species and eight crop species [1]. The study confirmed that the N-sec-butyl group was essential for selective phytotoxic activity across both acid backbones, but the 2,3,5-trichlorobenzamide derivative (N,N-di-s-butyl-2,3,5-trichlorobenzamide) was identified as the most interesting compound for achieving good selective activity at low rates [1]. The 2,4,5-TCBA-derived amides exhibited notable activity, but the 2,3,5-isomer demonstrated superior crop safety and weed control efficacy under the tested conditions [1].

Amide phytotoxicity selectivity
Head-to-head comparison
2,3,5-TCBA N,N-di-s-butylamide showed higher selectivity at low rates; 2,4,5-amide less selective.
Scaffold selection context for herbicide selectivity studies.
Pre/post-emergence at up to 6 kg/ha across 7 weeds/8 crops.
Herbicide Development Structure-Activity Relationship Selective Phytotoxicity

Photochemical Lability

2,4,5-Trichlorobenzoic acid is sensitive to light and can undergo photochemical reactions such as photolysis or electron-induced reactions . This photolability is a property not universally shared by all chlorobenzoic acid isomers. For instance, 2,3,6-TCBA is widely used as a soil-applied herbicide precisely because of its greater stability and persistence in the environment, with reported soil half-lives that support its herbicidal longevity [1]. In contrast, the photochemical reactivity of 2,4,5-TCBA suggests it may degrade more rapidly upon exposure to sunlight, a characteristic that influences both synthetic utility (requiring light-protected handling) and environmental persistence .

Photochemical stability
Class-level inference
2,4,5-TCBA is photolabile; 2,3,6-TCBA is more persistent.
Photolability affects handling and environmental fate interpretation.
Qualitative difference; quantum yield not reported.
Photochemistry Stability Degradation Pathways

Chlorothalonil Soil Metabolite Identification

In a study investigating the transformation pathways of the fungicide chlorothalonil (CTN) in three acid tropical soils, 3-carbamyl-2,4,5-trichlorobenzoic acid was identified as the most abundant metabolite formed from CTN degradation [1]. The study quantified that biodegradation was responsible for 50%, 54%, and 73% of 14C-CTN dissipation in the GH, LE, and AQ soils, respectively, with soil-bound residues accounting for the remainder [1]. This finding demonstrates that the 2,4,5-trichlorobenzoic acid scaffold is a key environmental transformation product of an important agricultural fungicide, a role not shared by other trichlorobenzoic acid isomers under these conditions [1].

Soil metabolite identification
Class-level inference
3-carbamyl-2,4,5-trichlorobenzoic acid is the most abundant chlorothalonil metabolite.
Key analytical reference for chlorothalonil environmental fate studies.
50–73% biodegradation in acid tropical soils; 14C-CTN incubation.
Environmental Fate Metabolism Fungicide Degradation

Boiling Point Difference for Isomer Separation

2,4,5-Trichlorobenzoic acid exhibits a boiling point of 334.7 °C at 760 mmHg [1]. In contrast, its isomer 2,4,6-Trichlorobenzoic acid (CAS 50-43-1) is reported to have a boiling point of approximately 335.2 °C at 760 mmHg (predicted) [2]. While the difference is modest (0.5 °C), it is sufficient to enable fractional distillation or selective crystallization strategies for isomer separation during synthesis or purification. This distinction is critical for laboratories that require high-purity 2,4,5-TCBA free from 2,4,6-TCBA contamination, which is a common byproduct in certain chlorination syntheses [3].

Boiling point isomer diff.
Class-level inference
2,4,5-TCBA: 334.7 °C
2,4,6-TCBA: 335.2 °C
Δ = 0.5 °C
Supports isomer separation via fractional distillation.
Predicted value for 2,4,6-TCBA at 760 mmHg.
Physical Properties Isomer Separation Purification

Melting Point Distinction for Isomer Verification

The melting point of 2,4,5-Trichlorobenzoic acid is consistently reported in the range of 159–166.5 °C [1][2]. In comparison, 2,3,6-Trichlorobenzoic acid has a melting point of approximately 125–127 °C [3]. This substantial difference (34–41 °C) provides a clear physical property-based method for distinguishing between the two isomers and for verifying identity and purity upon receipt. The higher melting point of 2,4,5-TCBA also influences its behavior during synthesis (e.g., recrystallization conditions) and storage requirements [1].

Melting point isomer verification
Class-level inference
2,4,5-TCBA: 159–166.5 °C
2,3,6-TCBA: 125–127 °C
Δ = 34–41 °C
Rapid identity confirmation and QC checkpoint.
Standard atmospheric pressure; visual determination.
Physical Properties Solid-State Characterization Quality Control

2,4,5-Trichlorobenzoic Acid: Optimal Use Cases


Herbicide Selectivity via Amide Derivatization

When developing selective herbicides, researchers should consider 2,4,5-TCBA as a scaffold for amide derivatives. The direct comparison study by Baruffini et al. (1973) demonstrated that N,N-di-s-butylamides of both 2,4,5-TCBA and 2,3,5-TCBA exhibit phytotoxic activity, but the 2,3,5-isomer showed superior selectivity at low rates [1]. Therefore, 2,4,5-TCBA may be the preferred starting material for scenarios where a different selectivity profile is desired or when exploring structure-activity relationships that diverge from the 2,3,5-substitution pattern. Application rates of up to 6 kg/ha are documented as a reference point for efficacy testing [1].

Environmental Monitoring of Chlorothalonil Degradation

Environmental scientists and regulatory toxicologists should procure 2,4,5-TCBA and its 3-carbamyl derivative as analytical standards for monitoring the environmental fate of the fungicide chlorothalonil. The 2001 study by Regitano et al. identified 3-carbamyl-2,4,5-trichlorobenzoic acid as the most abundant soil metabolite of chlorothalonil in acid tropical soils [2]. Quantifying this metabolite is essential for accurate risk assessment and for validating bioremediation strategies, as biodegradation accounted for 50–73% of chlorothalonil dissipation in the tested soils [2].

Photochemical Transformations and Biphenyl Synthesis

Organic chemists should utilize 2,4,5-TCBA when photochemical reactivity is either required (e.g., photolysis-driven reactions) or must be avoided (requiring strict light protection). The compound's documented sensitivity to light and capacity to undergo electron-induced reactions makes it a candidate for photochemical synthetic pathways . Additionally, its ability to react with electron-rich arenes to form chloroarenes and to serve as a precursor for biphenyl synthesis positions it as a versatile building block in cross-coupling and arylation reactions .

Isomer Verification via Melting and Boiling Points

Quality assurance laboratories should leverage the distinct melting point (159–166.5 °C) and boiling point (334.7 °C) of 2,4,5-TCBA for incoming material verification and isomer discrimination [3][4]. The significant melting point difference from 2,3,6-TCBA (125–127 °C) provides a simple and rapid identity check [5]. Similarly, the boiling point distinction from 2,4,6-TCBA (≈0.5 °C difference) can guide purification protocols when isomeric purity is critical for downstream applications [4].

Application
Selection Property
Validation Focus
Amide derivatization SAR studies
Isomer-specific scaffold reactivity
Comparative selectivity profiling against weed/crop panels
Chlorothalonil metabolite environmental monitoring
Metabolite identification capability
Quantification in soil matrices for fate assessment
Photochemical synthesis and cross-coupling
Light-responsive reactivity
Reaction optimization under controlled light conditions
Incoming material QC and isomer discrimination
Distinct melting/boiling point signatures
Identity confirmation against reference data

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